Imisopasem Manganese

描述

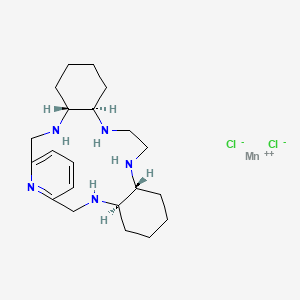

M40403 is a low molecular weight, synthetic manganese containing superoxide dismutase mimetic (SODm) that selectively removes superoxide anion.

This compound is a manganese-based non-peptidyl mimetic of the human mitochondrial manganese superoxide dismutase (MnSOD), with potential antioxidant and chemo/radioprotective activities. Upon administration, this compound mimics the activity of MnSOD and scavenges reactive oxygen species (ROS), such as superoxide anion, which prevents oxygen free radical damage to macromolecules such as DNA. This reduces ROS-mediated lipid peroxidation, prevents apoptosis and protects against oxygen free radical-induced toxicity in normal tissues.

a superoxide dismutase mimetic; structure in first source

属性

IUPAC Name |

manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2/t18-,19-,20-,21-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEMWBBXVXHEPU-XNPJUPKFSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.[Cl-].[Cl-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.[Cl-].[Cl-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35Cl2MnN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944477 | |

| Record name | Manganese(2+) chloride--1,2,3,4,4a,5,6,12,13,13a,14,15,16,17,17a,18,19,20,21,21a-icosahydro-7,11-(azeno)dibenzo[b,h][1,4,7,10]tetraazacycloheptadecine (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218791-21-0 | |

| Record name | Imisopasem manganese [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218791210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(2+) chloride--1,2,3,4,4a,5,6,12,13,13a,14,15,16,17,17a,18,19,20,21,21a-icosahydro-7,11-(azeno)dibenzo[b,h][1,4,7,10]tetraazacycloheptadecine (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMISOPASEM MANGANESE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6R3259KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Imisopasem Manganese: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imisopasem Manganese (formerly known as M40403) is a synthetic, non-peptidyl small molecule that functions as a potent mimetic of the endogenous antioxidant enzyme, manganese superoxide (B77818) dismutase (MnSOD or SOD2).[1][2] Developed to overcome the therapeutic limitations of the native enzyme, such as poor stability and low bioavailability, this compound offers a robust and selective mechanism for neutralizing superoxide radicals (O₂•⁻).[3][4] Its primary action is the catalytic dismutation of superoxide into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂), thereby mitigating the deleterious effects of oxidative stress that underpin numerous pathologies, including inflammation, ischemia-reperfusion injury, and toxicity from chemo- and radiotherapy.[5] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Primary Mechanism of Action: Superoxide Dismutation

The fundamental mechanism of this compound is its ability to mimic the catalytic activity of MnSOD. In conditions of physiological stress, such as inflammation or exposure to toxins, cells produce an excess of reactive oxygen species (ROS). The superoxide anion is a primary ROS, which, if left unchecked, can lead to the formation of more damaging species and trigger harmful downstream signaling cascades.

This compound catalytically removes superoxide with high efficiency and selectivity. The manganese core of the molecule cycles between oxidized (Mn³⁺) and reduced (Mn²⁺) states to facilitate the dismutation of two superoxide molecules. The process can be summarized in the following two-step reaction:

-

Mn³⁺-complex + O₂•⁻ → Mn²⁺-complex + O₂

-

Mn²⁺-complex + O₂•⁻ + 2H⁺ → Mn³⁺-complex + H₂O₂

This catalytic cycle allows a single molecule of this compound to neutralize a large number of superoxide radicals. A key advantage over native SOD enzymes is that Imisopasem is not deactivated by peroxynitrite, a potent oxidant formed from the reaction of superoxide and nitric oxide.

Downstream Cellular and Physiological Effects

By reducing the cellular burden of superoxide, this compound prevents the activation of multiple pathological signaling pathways.

-

Reduction of Inflammation: Superoxide contributes to inflammation by promoting the production of pro-inflammatory cytokines and the expression of adhesion molecules, which facilitates neutrophil infiltration into tissues. This compound has been shown to inhibit increases in TNF-α and IL-1β levels and reduce neutrophil infiltration (measured by myeloperoxidase levels) in preclinical models.

-

Prevention of Apoptosis: Oxidative stress is a potent trigger of programmed cell death (apoptosis). By scavenging superoxide, this compound protects cellular components like DNA and lipids from oxidative damage, thereby preventing the initiation of apoptotic cascades.

-

Protection of Endothelial Function: Superoxide can quench nitric oxide (NO), a critical signaling molecule for vasodilation, leading to endothelial dysfunction. This compound protects the bioavailability of NO, improving endothelial function.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound from preclinical studies.

Table 1: Physicochemical and Kinetic Properties

| Parameter | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 483 Da | |

| Compared to Native MnSOD | ~30,000 Da |

| Catalytic Rate Constant (k_cat_) | > 2 x 10⁷ M⁻¹s⁻¹ | |

Table 2: Effective Doses in Preclinical Models

| Model | Species | Dosing | Key Findings | Reference(s) |

|---|---|---|---|---|

| 5-FU-Induced Intestinal Mucositis | Mouse | 5-10 mg/kg, i.p. | Attenuated weight loss, diarrhea, and histological damage. | |

| Carrageenan-Induced Paw Edema | Rat | 1-10 mg/kg, i.v. | Reduced paw edema; inhibited TNF-α and IL-1β increases. | |

| Ischemia-Reperfusion Injury | Rat | 0.1-1 mg/kg | Inhibited increases in MPO, MDA, TNF-α, and IL-1β. |

| Radiation-Induced Oral Mucositis | Hamster | 3-30 mg/kg, i.p. | Reduced severity and duration of mucositis. | |

Experimental Protocols

Detailed methodologies for two key preclinical models are outlined below.

5-Fluorouracil (5-FU)-Induced Intestinal Mucositis in Mice

This model assesses the protective effects of this compound against chemotherapy-induced gastrointestinal toxicity.

-

Animals: Male BALB/c mice, 6-8 weeks of age.

-

Materials: 5-Fluorouracil (5-FU), this compound (M40403), saline vehicle.

-

Procedure:

-

Acclimation: Animals are acclimated for at least one week prior to the experiment.

-

Grouping: Mice are randomized into groups: Control (vehicle only), 5-FU only, and 5-FU + M40403 (at various doses, e.g., 5 mg/kg and 10 mg/kg).

-

Induction of Mucositis: Mice in the 5-FU groups receive daily intraperitoneal (i.p.) injections of 5-FU (e.g., 30 mg/kg) for five consecutive days (Day 1 to Day 5).

-

Treatment: The 5-FU + M40403 group receives i.p. injections of M40403 shortly before or after the 5-FU administration for the five days.

-

Monitoring: Body weight and diarrhea scores are recorded daily.

-

Endpoint Analysis (e.g., on Day 8):

-

Animals are euthanized.

-

Small intestine samples are collected for histological analysis (Hematoxylin and Eosin staining) to measure villus length and assess mucosal damage.

-

Tissue samples may be processed for Western blot analysis to measure levels of apoptosis-related proteins (e.g., caspases) or for transmission electron microscopy to observe cellular ultrastructure.

-

Blood samples can be collected for analysis of serum cytokine levels (e.g., TNF-α).

-

-

Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to evaluate the anti-inflammatory activity of novel compounds.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Materials: Lambda-Carrageenan (1% w/v in saline), this compound (M40403), saline vehicle, plethysmometer or calipers.

-

Procedure:

-

Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

-

Treatment: Animals are pre-treated with M40403 (e.g., 1-10 mg/kg) or vehicle via intravenous (i.v.) or intraperitoneal (i.p.) injection.

-

Induction of Edema: Approximately 15-30 minutes after treatment, a sub-plantar injection of 1% carrageenan (typically 100 µL) is administered into the hind paw to induce inflammation.

-

Edema Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., every hour for up to 5-6 hours), as this is the period of maximal edema.

-

Endpoint Analysis: The increase in paw volume relative to the baseline is calculated as a measure of edema. At the end of the experiment, animals can be euthanized and paw exudate collected to measure levels of inflammatory mediators like TNF-α, IL-1β, and lactate (B86563) dehydrogenase (LDH).

-

References

- 1. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

The Core Mechanism of Imisopasem Manganese: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imisopasem Manganese (formerly known as M40403) is a synthetic, non-peptidyl small molecule that functions as a potent mimetic of the endogenous antioxidant enzyme, manganese superoxide (B77818) dismutase (MnSOD or SOD2).[1][2] Developed to overcome the therapeutic limitations of the native enzyme, such as poor stability and low bioavailability, this compound offers a robust and selective mechanism for neutralizing superoxide radicals (O₂•⁻).[3][4] Its primary action is the catalytic dismutation of superoxide into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂), thereby mitigating the deleterious effects of oxidative stress that underpin numerous pathologies, including inflammation, ischemia-reperfusion injury, and toxicity from chemo- and radiotherapy.[5] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Primary Mechanism of Action: Superoxide Dismutation

The fundamental mechanism of this compound is its ability to mimic the catalytic activity of MnSOD. In conditions of physiological stress, such as inflammation or exposure to toxins, cells produce an excess of reactive oxygen species (ROS). The superoxide anion is a primary ROS, which, if left unchecked, can lead to the formation of more damaging species and trigger harmful downstream signaling cascades.

This compound catalytically removes superoxide with high efficiency and selectivity. The manganese core of the molecule cycles between oxidized (Mn³⁺) and reduced (Mn²⁺) states to facilitate the dismutation of two superoxide molecules. The process can be summarized in the following two-step reaction:

-

Mn³⁺-complex + O₂•⁻ → Mn²⁺-complex + O₂

-

Mn²⁺-complex + O₂•⁻ + 2H⁺ → Mn³⁺-complex + H₂O₂

This catalytic cycle allows a single molecule of this compound to neutralize a large number of superoxide radicals. A key advantage over native SOD enzymes is that Imisopasem is not deactivated by peroxynitrite, a potent oxidant formed from the reaction of superoxide and nitric oxide.

Downstream Cellular and Physiological Effects

By reducing the cellular burden of superoxide, this compound prevents the activation of multiple pathological signaling pathways.

-

Reduction of Inflammation: Superoxide contributes to inflammation by promoting the production of pro-inflammatory cytokines and the expression of adhesion molecules, which facilitates neutrophil infiltration into tissues. This compound has been shown to inhibit increases in TNF-α and IL-1β levels and reduce neutrophil infiltration (measured by myeloperoxidase levels) in preclinical models.

-

Prevention of Apoptosis: Oxidative stress is a potent trigger of programmed cell death (apoptosis). By scavenging superoxide, this compound protects cellular components like DNA and lipids from oxidative damage, thereby preventing the initiation of apoptotic cascades.

-

Protection of Endothelial Function: Superoxide can quench nitric oxide (NO), a critical signaling molecule for vasodilation, leading to endothelial dysfunction. This compound protects the bioavailability of NO, improving endothelial function.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound from preclinical studies.

Table 1: Physicochemical and Kinetic Properties

| Parameter | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 483 Da | |

| Compared to Native MnSOD | ~30,000 Da |

| Catalytic Rate Constant (k_cat_) | > 2 x 10⁷ M⁻¹s⁻¹ | |

Table 2: Effective Doses in Preclinical Models

| Model | Species | Dosing | Key Findings | Reference(s) |

|---|---|---|---|---|

| 5-FU-Induced Intestinal Mucositis | Mouse | 5-10 mg/kg, i.p. | Attenuated weight loss, diarrhea, and histological damage. | |

| Carrageenan-Induced Paw Edema | Rat | 1-10 mg/kg, i.v. | Reduced paw edema; inhibited TNF-α and IL-1β increases. | |

| Ischemia-Reperfusion Injury | Rat | 0.1-1 mg/kg | Inhibited increases in MPO, MDA, TNF-α, and IL-1β. |

| Radiation-Induced Oral Mucositis | Hamster | 3-30 mg/kg, i.p. | Reduced severity and duration of mucositis. | |

Experimental Protocols

Detailed methodologies for two key preclinical models are outlined below.

5-Fluorouracil (5-FU)-Induced Intestinal Mucositis in Mice

This model assesses the protective effects of this compound against chemotherapy-induced gastrointestinal toxicity.

-

Animals: Male BALB/c mice, 6-8 weeks of age.

-

Materials: 5-Fluorouracil (5-FU), this compound (M40403), saline vehicle.

-

Procedure:

-

Acclimation: Animals are acclimated for at least one week prior to the experiment.

-

Grouping: Mice are randomized into groups: Control (vehicle only), 5-FU only, and 5-FU + M40403 (at various doses, e.g., 5 mg/kg and 10 mg/kg).

-

Induction of Mucositis: Mice in the 5-FU groups receive daily intraperitoneal (i.p.) injections of 5-FU (e.g., 30 mg/kg) for five consecutive days (Day 1 to Day 5).

-

Treatment: The 5-FU + M40403 group receives i.p. injections of M40403 shortly before or after the 5-FU administration for the five days.

-

Monitoring: Body weight and diarrhea scores are recorded daily.

-

Endpoint Analysis (e.g., on Day 8):

-

Animals are euthanized.

-

Small intestine samples are collected for histological analysis (Hematoxylin and Eosin staining) to measure villus length and assess mucosal damage.

-

Tissue samples may be processed for Western blot analysis to measure levels of apoptosis-related proteins (e.g., caspases) or for transmission electron microscopy to observe cellular ultrastructure.

-

Blood samples can be collected for analysis of serum cytokine levels (e.g., TNF-α).

-

-

Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to evaluate the anti-inflammatory activity of novel compounds.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Materials: Lambda-Carrageenan (1% w/v in saline), this compound (M40403), saline vehicle, plethysmometer or calipers.

-

Procedure:

-

Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

-

Treatment: Animals are pre-treated with M40403 (e.g., 1-10 mg/kg) or vehicle via intravenous (i.v.) or intraperitoneal (i.p.) injection.

-

Induction of Edema: Approximately 15-30 minutes after treatment, a sub-plantar injection of 1% carrageenan (typically 100 µL) is administered into the hind paw to induce inflammation.

-

Edema Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., every hour for up to 5-6 hours), as this is the period of maximal edema.

-

Endpoint Analysis: The increase in paw volume relative to the baseline is calculated as a measure of edema. At the end of the experiment, animals can be euthanized and paw exudate collected to measure levels of inflammatory mediators like TNF-α, IL-1β, and lactate (B86563) dehydrogenase (LDH).

-

References

- 1. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

The Core Mechanism of Imisopasem Manganese: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imisopasem Manganese (formerly known as M40403) is a synthetic, non-peptidyl small molecule that functions as a potent mimetic of the endogenous antioxidant enzyme, manganese superoxide dismutase (MnSOD or SOD2).[1][2] Developed to overcome the therapeutic limitations of the native enzyme, such as poor stability and low bioavailability, this compound offers a robust and selective mechanism for neutralizing superoxide radicals (O₂•⁻).[3][4] Its primary action is the catalytic dismutation of superoxide into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂), thereby mitigating the deleterious effects of oxidative stress that underpin numerous pathologies, including inflammation, ischemia-reperfusion injury, and toxicity from chemo- and radiotherapy.[5] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Primary Mechanism of Action: Superoxide Dismutation

The fundamental mechanism of this compound is its ability to mimic the catalytic activity of MnSOD. In conditions of physiological stress, such as inflammation or exposure to toxins, cells produce an excess of reactive oxygen species (ROS). The superoxide anion is a primary ROS, which, if left unchecked, can lead to the formation of more damaging species and trigger harmful downstream signaling cascades.

This compound catalytically removes superoxide with high efficiency and selectivity. The manganese core of the molecule cycles between oxidized (Mn³⁺) and reduced (Mn²⁺) states to facilitate the dismutation of two superoxide molecules. The process can be summarized in the following two-step reaction:

-

Mn³⁺-complex + O₂•⁻ → Mn²⁺-complex + O₂

-

Mn²⁺-complex + O₂•⁻ + 2H⁺ → Mn³⁺-complex + H₂O₂

This catalytic cycle allows a single molecule of this compound to neutralize a large number of superoxide radicals. A key advantage over native SOD enzymes is that Imisopasem is not deactivated by peroxynitrite, a potent oxidant formed from the reaction of superoxide and nitric oxide.

Downstream Cellular and Physiological Effects

By reducing the cellular burden of superoxide, this compound prevents the activation of multiple pathological signaling pathways.

-

Reduction of Inflammation: Superoxide contributes to inflammation by promoting the production of pro-inflammatory cytokines and the expression of adhesion molecules, which facilitates neutrophil infiltration into tissues. This compound has been shown to inhibit increases in TNF-α and IL-1β levels and reduce neutrophil infiltration (measured by myeloperoxidase levels) in preclinical models.

-

Prevention of Apoptosis: Oxidative stress is a potent trigger of programmed cell death (apoptosis). By scavenging superoxide, this compound protects cellular components like DNA and lipids from oxidative damage, thereby preventing the initiation of apoptotic cascades.

-

Protection of Endothelial Function: Superoxide can quench nitric oxide (NO), a critical signaling molecule for vasodilation, leading to endothelial dysfunction. This compound protects the bioavailability of NO, improving endothelial function.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound from preclinical studies.

Table 1: Physicochemical and Kinetic Properties

| Parameter | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 483 Da | |

| Compared to Native MnSOD | ~30,000 Da |

| Catalytic Rate Constant (k_cat_) | > 2 x 10⁷ M⁻¹s⁻¹ | |

Table 2: Effective Doses in Preclinical Models

| Model | Species | Dosing | Key Findings | Reference(s) |

|---|---|---|---|---|

| 5-FU-Induced Intestinal Mucositis | Mouse | 5-10 mg/kg, i.p. | Attenuated weight loss, diarrhea, and histological damage. | |

| Carrageenan-Induced Paw Edema | Rat | 1-10 mg/kg, i.v. | Reduced paw edema; inhibited TNF-α and IL-1β increases. | |

| Ischemia-Reperfusion Injury | Rat | 0.1-1 mg/kg | Inhibited increases in MPO, MDA, TNF-α, and IL-1β. |

| Radiation-Induced Oral Mucositis | Hamster | 3-30 mg/kg, i.p. | Reduced severity and duration of mucositis. | |

Experimental Protocols

Detailed methodologies for two key preclinical models are outlined below.

5-Fluorouracil (5-FU)-Induced Intestinal Mucositis in Mice

This model assesses the protective effects of this compound against chemotherapy-induced gastrointestinal toxicity.

-

Animals: Male BALB/c mice, 6-8 weeks of age.

-

Materials: 5-Fluorouracil (5-FU), this compound (M40403), saline vehicle.

-

Procedure:

-

Acclimation: Animals are acclimated for at least one week prior to the experiment.

-

Grouping: Mice are randomized into groups: Control (vehicle only), 5-FU only, and 5-FU + M40403 (at various doses, e.g., 5 mg/kg and 10 mg/kg).

-

Induction of Mucositis: Mice in the 5-FU groups receive daily intraperitoneal (i.p.) injections of 5-FU (e.g., 30 mg/kg) for five consecutive days (Day 1 to Day 5).

-

Treatment: The 5-FU + M40403 group receives i.p. injections of M40403 shortly before or after the 5-FU administration for the five days.

-

Monitoring: Body weight and diarrhea scores are recorded daily.

-

Endpoint Analysis (e.g., on Day 8):

-

Animals are euthanized.

-

Small intestine samples are collected for histological analysis (Hematoxylin and Eosin staining) to measure villus length and assess mucosal damage.

-

Tissue samples may be processed for Western blot analysis to measure levels of apoptosis-related proteins (e.g., caspases) or for transmission electron microscopy to observe cellular ultrastructure.

-

Blood samples can be collected for analysis of serum cytokine levels (e.g., TNF-α).

-

-

Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to evaluate the anti-inflammatory activity of novel compounds.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Materials: Lambda-Carrageenan (1% w/v in saline), this compound (M40403), saline vehicle, plethysmometer or calipers.

-

Procedure:

-

Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

-

Treatment: Animals are pre-treated with M40403 (e.g., 1-10 mg/kg) or vehicle via intravenous (i.v.) or intraperitoneal (i.p.) injection.

-

Induction of Edema: Approximately 15-30 minutes after treatment, a sub-plantar injection of 1% carrageenan (typically 100 µL) is administered into the hind paw to induce inflammation.

-

Edema Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., every hour for up to 5-6 hours), as this is the period of maximal edema.

-

Endpoint Analysis: The increase in paw volume relative to the baseline is calculated as a measure of edema. At the end of the experiment, animals can be euthanized and paw exudate collected to measure levels of inflammatory mediators like TNF-α, IL-1β, and lactate dehydrogenase (LDH).

-

References

- 1. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to M40403: A Synthetic Superoxide Dismutase Mimetic

For Researchers, Scientists, and Drug Development Professionals

Abstract

M40403, also known as imisopasem manganese, is a low molecular weight, synthetic, manganese-based mimetic of the superoxide (B77818) dismutase (SOD) enzyme.[1][2][3] It is a stable, non-peptidyl molecule that catalytically converts superoxide radicals to molecular oxygen and hydrogen peroxide.[4] This selective scavenging of superoxide, a key mediator of oxidative stress and inflammation, without interfering with other reactive oxygen species, has positioned M40403 as a promising therapeutic agent in a variety of preclinical models of diseases associated with inflammation and oxidative damage. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of M40403, along with detailed experimental protocols for its evaluation.

Chemical Structure and Physicochemical Properties

M40403 is a manganese (II) complex with a pentaazamacrocyclic ligand. Its structure is designed to mimic the active site of the native manganese SOD (MnSOD) enzyme.

Table 1: Physicochemical Properties of M40403

| Property | Value | Reference |

| Chemical Name | dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene | [1] |

| Molecular Formula | C21H35Cl2MnN5 | |

| Molecular Weight | 483.4 g/mol | |

| SMILES | C1CC[C@@H]2--INVALID-LINK--NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl | |

| Solubility | DMF: 3 mg/ml; DMSO: 5 mg/ml; Ethanol (B145695): 20 mg/ml; PBS (pH 7.2): 3 mg/ml; H2O: 15 mg/mL (with sonication and heating recommended) |

Pharmacodynamics: Superoxide Dismutase Mimetic Activity

The primary mechanism of action of M40403 is its ability to catalytically dismutate superoxide radicals. This activity is crucial in mitigating the damaging effects of oxidative stress in various pathological conditions.

Table 2: Pharmacodynamic Properties of M40403

| Parameter | Value | Cell/System | Reference |

| SOD Mimetic Activity (kcat) | > 2 x 107 M-1s-1 | ||

| NADPH Oxidase Inhibition (IC50) | 31.6 μM | Rat aortic smooth muscle cells |

Pharmacokinetics

Experimental Protocols

Carrageenan-Induced Pleurisy in Rats

This model is used to evaluate the anti-inflammatory properties of M40403 in an acute inflammatory setting.

Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Pleurisy:

-

Anesthetize rats with isoflurane.

-

Make a skin incision at the level of the left sixth intercostal space.

-

Inject 0.2 mL of a 1% (w/v) solution of λ-carrageenan in saline into the pleural cavity.

-

-

M40403 Administration:

-

Administer M40403 (5-20 mg/kg) or vehicle intraperitoneally 15 minutes before carrageenan injection.

-

-

Sample Collection (4 hours post-carrageenan):

-

Euthanize the animals.

-

Carefully open the chest and rinse the pleural cavity with 2 mL of saline containing heparin (5 U/mL).

-

Aspirate the exudate and washing solution to measure the total volume.

-

Collect lung tissue for analysis of myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels.

-

TNBS-Induced Colitis in Rats

This model mimics inflammatory bowel disease and is used to assess the therapeutic potential of M40403 in chronic inflammation.

Methodology:

-

Animal Model: Male Wistar rats.

-

Induction of Colitis:

-

Administer 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in 50% ethanol intracolonically.

-

-

M40403 Administration:

-

Administer M40403 (e.g., 5 mg/kg) or vehicle intraperitoneally daily.

-

-

Monitoring and Sample Collection:

-

Monitor body weight and stool consistency daily.

-

After a set period (e.g., 4 days), euthanize the animals and collect colon tissue for histological analysis, MPO activity, and MDA levels.

-

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme abundant in neutrophils, and its activity in tissues is a marker of neutrophil infiltration.

Methodology:

-

Tissue Homogenization:

-

Homogenize pre-weighed tissue samples in ice-cold potassium phosphate (B84403) buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).

-

-

Extraction:

-

Subject the homogenate to freeze-thaw cycles to ensure complete extraction of MPO.

-

Centrifuge the homogenate and collect the supernatant.

-

-

Colorimetric Reaction:

-

Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride (B599025) as the substrate.

-

-

Measurement:

-

Measure the change in absorbance over time using a spectrophotometer at 460 nm.

-

Express MPO activity as units per gram of tissue.

-

Malondialdehyde (MDA) Assay

MDA is a product of lipid peroxidation and a widely used marker of oxidative stress.

Methodology:

-

Tissue Homogenization:

-

Homogenize tissue samples in a suitable buffer (e.g., 1.15% KCl solution).

-

-

Reaction with Thiobarbituric Acid (TBA):

-

Add an aliquot of the homogenate to a reaction mixture containing sodium dodecyl sulfate (B86663) (SDS), acetic acid, and thiobarbituric acid (TBA).

-

-

Incubation:

-

Boil the samples for 60 minutes at 95°C to allow the formation of the MDA-TBA adduct.

-

-

Extraction and Measurement:

-

After cooling, centrifuge the samples.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify MDA levels using a standard curve and express as nmol per mg of protein or gram of tissue.

-

Signaling Pathways and Mechanism of Action

M40403 exerts its therapeutic effects by intercepting the superoxide radical, thereby preventing the formation of more damaging reactive species like peroxynitrite. This action has several downstream consequences that contribute to its anti-inflammatory and cytoprotective properties.

// Nodes "Superoxide" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Superoxide (O₂⁻)"]; "NO" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", label="Nitric Oxide (NO)"]; "M40403" [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", label="M40403"]; "Peroxynitrite" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Peroxynitrite (ONOO⁻)"]; "H2O2_O2" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="H₂O₂ + O₂"]; "Inflammation" [shape=box, fillcolor="#F1F3F4", fontcolor="#202124", label="Inflammation\n(e.g., Cytokine release, Neutrophil infiltration)"]; "Cell_Damage" [shape=box, fillcolor="#F1F3F4", fontcolor="#202124", label="Cellular Damage\n(e.g., Lipid peroxidation, DNA damage)"];

// Edges "Superoxide" -> "Peroxynitrite" [color="#EA4335"]; "NO" -> "Peroxynitrite" [color="#EA4335"]; "M40403" -> "H2O2_O2" [label="Catalyzes", fontcolor="#4285F4", color="#4285F4"]; "Superoxide" -> "M40403" [style=dashed, arrowhead=none, color="#4285F4"]; "Peroxynitrite" -> "Inflammation" [color="#EA4335"]; "Peroxynitrite" -> "Cell_Damage" [color="#EA4335"]; "M40403" -> "Peroxynitrite" [label="Inhibits formation", style=dashed, color="#34A853", fontcolor="#34A853"]; } .enddot Figure 3: Mechanism of Action of M40403 in Mitigating Oxidative Stress.

Conclusion

M40403 is a potent and selective superoxide dismutase mimetic with demonstrated efficacy in preclinical models of inflammatory diseases. Its well-defined mechanism of action, centered on the scavenging of superoxide radicals, makes it a valuable tool for research into the roles of oxidative stress in pathology. The detailed experimental protocols provided in this guide should facilitate further investigation into the therapeutic potential of M40403 and similar compounds. Future work should focus on obtaining comprehensive pharmacokinetic and toxicological data to support its potential translation to clinical applications.

References

- 1. This compound(m40403) | C21H35Cl2MnN5 | CID 6918487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to M40403: A Synthetic Superoxide Dismutase Mimetic

For Researchers, Scientists, and Drug Development Professionals

Abstract

M40403, also known as imisopasem manganese, is a low molecular weight, synthetic, manganese-based mimetic of the superoxide (B77818) dismutase (SOD) enzyme.[1][2][3] It is a stable, non-peptidyl molecule that catalytically converts superoxide radicals to molecular oxygen and hydrogen peroxide.[4] This selective scavenging of superoxide, a key mediator of oxidative stress and inflammation, without interfering with other reactive oxygen species, has positioned M40403 as a promising therapeutic agent in a variety of preclinical models of diseases associated with inflammation and oxidative damage. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of M40403, along with detailed experimental protocols for its evaluation.

Chemical Structure and Physicochemical Properties

M40403 is a manganese (II) complex with a pentaazamacrocyclic ligand. Its structure is designed to mimic the active site of the native manganese SOD (MnSOD) enzyme.

Table 1: Physicochemical Properties of M40403

| Property | Value | Reference |

| Chemical Name | dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene | [1] |

| Molecular Formula | C21H35Cl2MnN5 | |

| Molecular Weight | 483.4 g/mol | |

| SMILES | C1CC[C@@H]2--INVALID-LINK--NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl | |

| Solubility | DMF: 3 mg/ml; DMSO: 5 mg/ml; Ethanol (B145695): 20 mg/ml; PBS (pH 7.2): 3 mg/ml; H2O: 15 mg/mL (with sonication and heating recommended) |

Pharmacodynamics: Superoxide Dismutase Mimetic Activity

The primary mechanism of action of M40403 is its ability to catalytically dismutate superoxide radicals. This activity is crucial in mitigating the damaging effects of oxidative stress in various pathological conditions.

Table 2: Pharmacodynamic Properties of M40403

| Parameter | Value | Cell/System | Reference |

| SOD Mimetic Activity (kcat) | > 2 x 107 M-1s-1 | ||

| NADPH Oxidase Inhibition (IC50) | 31.6 μM | Rat aortic smooth muscle cells |

Pharmacokinetics

Experimental Protocols

Carrageenan-Induced Pleurisy in Rats

This model is used to evaluate the anti-inflammatory properties of M40403 in an acute inflammatory setting.

Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Pleurisy:

-

Anesthetize rats with isoflurane.

-

Make a skin incision at the level of the left sixth intercostal space.

-

Inject 0.2 mL of a 1% (w/v) solution of λ-carrageenan in saline into the pleural cavity.

-

-

M40403 Administration:

-

Administer M40403 (5-20 mg/kg) or vehicle intraperitoneally 15 minutes before carrageenan injection.

-

-

Sample Collection (4 hours post-carrageenan):

-

Euthanize the animals.

-

Carefully open the chest and rinse the pleural cavity with 2 mL of saline containing heparin (5 U/mL).

-

Aspirate the exudate and washing solution to measure the total volume.

-

Collect lung tissue for analysis of myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels.

-

TNBS-Induced Colitis in Rats

This model mimics inflammatory bowel disease and is used to assess the therapeutic potential of M40403 in chronic inflammation.

Methodology:

-

Animal Model: Male Wistar rats.

-

Induction of Colitis:

-

Administer 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in 50% ethanol intracolonically.

-

-

M40403 Administration:

-

Administer M40403 (e.g., 5 mg/kg) or vehicle intraperitoneally daily.

-

-

Monitoring and Sample Collection:

-

Monitor body weight and stool consistency daily.

-

After a set period (e.g., 4 days), euthanize the animals and collect colon tissue for histological analysis, MPO activity, and MDA levels.

-

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme abundant in neutrophils, and its activity in tissues is a marker of neutrophil infiltration.

Methodology:

-

Tissue Homogenization:

-

Homogenize pre-weighed tissue samples in ice-cold potassium phosphate (B84403) buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).

-

-

Extraction:

-

Subject the homogenate to freeze-thaw cycles to ensure complete extraction of MPO.

-

Centrifuge the homogenate and collect the supernatant.

-

-

Colorimetric Reaction:

-

Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride (B599025) as the substrate.

-

-

Measurement:

-

Measure the change in absorbance over time using a spectrophotometer at 460 nm.

-

Express MPO activity as units per gram of tissue.

-

Malondialdehyde (MDA) Assay

MDA is a product of lipid peroxidation and a widely used marker of oxidative stress.

Methodology:

-

Tissue Homogenization:

-

Homogenize tissue samples in a suitable buffer (e.g., 1.15% KCl solution).

-

-

Reaction with Thiobarbituric Acid (TBA):

-

Add an aliquot of the homogenate to a reaction mixture containing sodium dodecyl sulfate (B86663) (SDS), acetic acid, and thiobarbituric acid (TBA).

-

-

Incubation:

-

Boil the samples for 60 minutes at 95°C to allow the formation of the MDA-TBA adduct.

-

-

Extraction and Measurement:

-

After cooling, centrifuge the samples.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify MDA levels using a standard curve and express as nmol per mg of protein or gram of tissue.

-

Signaling Pathways and Mechanism of Action

M40403 exerts its therapeutic effects by intercepting the superoxide radical, thereby preventing the formation of more damaging reactive species like peroxynitrite. This action has several downstream consequences that contribute to its anti-inflammatory and cytoprotective properties.

// Nodes "Superoxide" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Superoxide (O₂⁻)"]; "NO" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", label="Nitric Oxide (NO)"]; "M40403" [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", label="M40403"]; "Peroxynitrite" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Peroxynitrite (ONOO⁻)"]; "H2O2_O2" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="H₂O₂ + O₂"]; "Inflammation" [shape=box, fillcolor="#F1F3F4", fontcolor="#202124", label="Inflammation\n(e.g., Cytokine release, Neutrophil infiltration)"]; "Cell_Damage" [shape=box, fillcolor="#F1F3F4", fontcolor="#202124", label="Cellular Damage\n(e.g., Lipid peroxidation, DNA damage)"];

// Edges "Superoxide" -> "Peroxynitrite" [color="#EA4335"]; "NO" -> "Peroxynitrite" [color="#EA4335"]; "M40403" -> "H2O2_O2" [label="Catalyzes", fontcolor="#4285F4", color="#4285F4"]; "Superoxide" -> "M40403" [style=dashed, arrowhead=none, color="#4285F4"]; "Peroxynitrite" -> "Inflammation" [color="#EA4335"]; "Peroxynitrite" -> "Cell_Damage" [color="#EA4335"]; "M40403" -> "Peroxynitrite" [label="Inhibits formation", style=dashed, color="#34A853", fontcolor="#34A853"]; } .enddot Figure 3: Mechanism of Action of M40403 in Mitigating Oxidative Stress.

Conclusion

M40403 is a potent and selective superoxide dismutase mimetic with demonstrated efficacy in preclinical models of inflammatory diseases. Its well-defined mechanism of action, centered on the scavenging of superoxide radicals, makes it a valuable tool for research into the roles of oxidative stress in pathology. The detailed experimental protocols provided in this guide should facilitate further investigation into the therapeutic potential of M40403 and similar compounds. Future work should focus on obtaining comprehensive pharmacokinetic and toxicological data to support its potential translation to clinical applications.

References

- 1. This compound(m40403) | C21H35Cl2MnN5 | CID 6918487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to M40403: A Synthetic Superoxide Dismutase Mimetic

For Researchers, Scientists, and Drug Development Professionals

Abstract

M40403, also known as imisopasem manganese, is a low molecular weight, synthetic, manganese-based mimetic of the superoxide dismutase (SOD) enzyme.[1][2][3] It is a stable, non-peptidyl molecule that catalytically converts superoxide radicals to molecular oxygen and hydrogen peroxide.[4] This selective scavenging of superoxide, a key mediator of oxidative stress and inflammation, without interfering with other reactive oxygen species, has positioned M40403 as a promising therapeutic agent in a variety of preclinical models of diseases associated with inflammation and oxidative damage. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of M40403, along with detailed experimental protocols for its evaluation.

Chemical Structure and Physicochemical Properties

M40403 is a manganese (II) complex with a pentaazamacrocyclic ligand. Its structure is designed to mimic the active site of the native manganese SOD (MnSOD) enzyme.

Table 1: Physicochemical Properties of M40403

| Property | Value | Reference |

| Chemical Name | dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene | [1] |

| Molecular Formula | C21H35Cl2MnN5 | |

| Molecular Weight | 483.4 g/mol | |

| SMILES | C1CC[C@@H]2--INVALID-LINK--NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl | |

| Solubility | DMF: 3 mg/ml; DMSO: 5 mg/ml; Ethanol: 20 mg/ml; PBS (pH 7.2): 3 mg/ml; H2O: 15 mg/mL (with sonication and heating recommended) |

Pharmacodynamics: Superoxide Dismutase Mimetic Activity

The primary mechanism of action of M40403 is its ability to catalytically dismutate superoxide radicals. This activity is crucial in mitigating the damaging effects of oxidative stress in various pathological conditions.

Table 2: Pharmacodynamic Properties of M40403

| Parameter | Value | Cell/System | Reference |

| SOD Mimetic Activity (kcat) | > 2 x 107 M-1s-1 | ||

| NADPH Oxidase Inhibition (IC50) | 31.6 μM | Rat aortic smooth muscle cells |

Pharmacokinetics

Experimental Protocols

Carrageenan-Induced Pleurisy in Rats

This model is used to evaluate the anti-inflammatory properties of M40403 in an acute inflammatory setting.

Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Pleurisy:

-

Anesthetize rats with isoflurane.

-

Make a skin incision at the level of the left sixth intercostal space.

-

Inject 0.2 mL of a 1% (w/v) solution of λ-carrageenan in saline into the pleural cavity.

-

-

M40403 Administration:

-

Administer M40403 (5-20 mg/kg) or vehicle intraperitoneally 15 minutes before carrageenan injection.

-

-

Sample Collection (4 hours post-carrageenan):

-

Euthanize the animals.

-

Carefully open the chest and rinse the pleural cavity with 2 mL of saline containing heparin (5 U/mL).

-

Aspirate the exudate and washing solution to measure the total volume.

-

Collect lung tissue for analysis of myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels.

-

TNBS-Induced Colitis in Rats

This model mimics inflammatory bowel disease and is used to assess the therapeutic potential of M40403 in chronic inflammation.

Methodology:

-

Animal Model: Male Wistar rats.

-

Induction of Colitis:

-

Administer 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in 50% ethanol intracolonically.

-

-

M40403 Administration:

-

Administer M40403 (e.g., 5 mg/kg) or vehicle intraperitoneally daily.

-

-

Monitoring and Sample Collection:

-

Monitor body weight and stool consistency daily.

-

After a set period (e.g., 4 days), euthanize the animals and collect colon tissue for histological analysis, MPO activity, and MDA levels.

-

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme abundant in neutrophils, and its activity in tissues is a marker of neutrophil infiltration.

Methodology:

-

Tissue Homogenization:

-

Homogenize pre-weighed tissue samples in ice-cold potassium phosphate buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).

-

-

Extraction:

-

Subject the homogenate to freeze-thaw cycles to ensure complete extraction of MPO.

-

Centrifuge the homogenate and collect the supernatant.

-

-

Colorimetric Reaction:

-

Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride as the substrate.

-

-

Measurement:

-

Measure the change in absorbance over time using a spectrophotometer at 460 nm.

-

Express MPO activity as units per gram of tissue.

-

Malondialdehyde (MDA) Assay

MDA is a product of lipid peroxidation and a widely used marker of oxidative stress.

Methodology:

-

Tissue Homogenization:

-

Homogenize tissue samples in a suitable buffer (e.g., 1.15% KCl solution).

-

-

Reaction with Thiobarbituric Acid (TBA):

-

Add an aliquot of the homogenate to a reaction mixture containing sodium dodecyl sulfate (SDS), acetic acid, and thiobarbituric acid (TBA).

-

-

Incubation:

-

Boil the samples for 60 minutes at 95°C to allow the formation of the MDA-TBA adduct.

-

-

Extraction and Measurement:

-

After cooling, centrifuge the samples.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify MDA levels using a standard curve and express as nmol per mg of protein or gram of tissue.

-

Signaling Pathways and Mechanism of Action

M40403 exerts its therapeutic effects by intercepting the superoxide radical, thereby preventing the formation of more damaging reactive species like peroxynitrite. This action has several downstream consequences that contribute to its anti-inflammatory and cytoprotective properties.

// Nodes "Superoxide" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Superoxide (O₂⁻)"]; "NO" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", label="Nitric Oxide (NO)"]; "M40403" [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", label="M40403"]; "Peroxynitrite" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Peroxynitrite (ONOO⁻)"]; "H2O2_O2" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="H₂O₂ + O₂"]; "Inflammation" [shape=box, fillcolor="#F1F3F4", fontcolor="#202124", label="Inflammation\n(e.g., Cytokine release, Neutrophil infiltration)"]; "Cell_Damage" [shape=box, fillcolor="#F1F3F4", fontcolor="#202124", label="Cellular Damage\n(e.g., Lipid peroxidation, DNA damage)"];

// Edges "Superoxide" -> "Peroxynitrite" [color="#EA4335"]; "NO" -> "Peroxynitrite" [color="#EA4335"]; "M40403" -> "H2O2_O2" [label="Catalyzes", fontcolor="#4285F4", color="#4285F4"]; "Superoxide" -> "M40403" [style=dashed, arrowhead=none, color="#4285F4"]; "Peroxynitrite" -> "Inflammation" [color="#EA4335"]; "Peroxynitrite" -> "Cell_Damage" [color="#EA4335"]; "M40403" -> "Peroxynitrite" [label="Inhibits formation", style=dashed, color="#34A853", fontcolor="#34A853"]; } .enddot Figure 3: Mechanism of Action of M40403 in Mitigating Oxidative Stress.

Conclusion

M40403 is a potent and selective superoxide dismutase mimetic with demonstrated efficacy in preclinical models of inflammatory diseases. Its well-defined mechanism of action, centered on the scavenging of superoxide radicals, makes it a valuable tool for research into the roles of oxidative stress in pathology. The detailed experimental protocols provided in this guide should facilitate further investigation into the therapeutic potential of M40403 and similar compounds. Future work should focus on obtaining comprehensive pharmacokinetic and toxicological data to support its potential translation to clinical applications.

References

- 1. This compound(m40403) | C21H35Cl2MnN5 | CID 6918487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Imisopasem Manganese: A Deep Dive into its Role as a Potent Scavenger of Reactive Oxygen Species

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Imisopasem Manganese (also known as Avasopasem Manganese, GC4419, and M40403) is a clinical-stage, low molecular weight, synthetic mimetic of the endogenous antioxidant enzyme superoxide (B77818) dismutase (SOD). This manganese-based, pentaazamacrocyclic compound exhibits high catalytic activity and selectivity for the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen. By targeting the initial burst of reactive oxygen species (ROS), this compound has demonstrated significant potential in mitigating oxidative stress-induced tissue damage, particularly as an adjunct to cancer radiotherapy and chemotherapy. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailing its role in scavenging reactive oxygen species, the experimental evidence supporting its activity, and its impact on relevant signaling pathways.

Core Mechanism of Action: Superoxide Dismutase Mimicry

This compound functions as a potent catalytic antioxidant, specifically mimicking the activity of native superoxide dismutase enzymes.[1][2][3] The core of its mechanism lies in the redox cycling of the central manganese ion, which allows it to catalytically convert superoxide radicals into less reactive species. This process is crucial in cellular defense against oxidative stress, as superoxide is a primary ROS implicated in a cascade of cellular damage.

The catalytic cycle can be summarized in the following two steps:

-

Reduction of Mn(II): The manganese center in Imisopasem is oxidized by one molecule of superoxide, producing molecular oxygen.

-

Oxidation of Mn(II): The oxidized manganese center is then reduced back to its initial state by a second molecule of superoxide, in a process that generates hydrogen peroxide.

This rapid and selective conversion of superoxide prevents its reaction with other molecules, which could lead to the formation of more damaging ROS such as peroxynitrite.[4] The hydrogen peroxide produced is subsequently detoxified into water and oxygen by other cellular enzymes like catalase and glutathione (B108866) peroxidase.[5]

Quantitative Analysis of Superoxide Scavenging and Biological Effects

The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data from this research.

| Parameter | Cell Line / Model | Treatment | Result | Reference |

| SOD Mimetic Activity | Rat Aortic Smooth Muscle Cells | M40403 | IC₅₀ of 31.6 μM for reducing NADPH oxidase-dependent superoxide production | |

| Enhancement of Radiation-Induced Tumor Killing | H1299 Tumors | GC4419 + Radiation | Dose Enhancement Factor of 1.67 | |

| Effect on Apoptosis-Related Proteins | A549 & H1299 Lung Cancer Cells | GC4419 + 2 Gy IR | Increased Bax/Bcl-2 ratio | |

| A549 & H1299 Lung Cancer Cells | GC4419 + 2 Gy IR | 60% to 130% increase in caspase-3 activity | ||

| Protection of Normal Cells | Beas-2b Normal Lung Cells | GC4419 + 2 Gy IR | Decreased Bax/Bcl-2 ratio compared to IR alone |

| Clinical Endpoint | Patient Population | Treatment | Result | Reference |

| Severe Oral Mucositis (SOM) Duration | Head and Neck Cancer Patients | 90 mg GC4419 vs. Placebo | Median duration reduced from 19 days to 1.5 days | |

| SOM Incidence | Head and Neck Cancer Patients | 90 mg GC4419 vs. Placebo | Reduced by 34% | |

| Grade 4 OM Incidence | Head and Neck Cancer Patients | 90 mg GC4419 vs. Placebo | Reduced by 47% | |

| Cisplatin-Induced Chronic Kidney Disease | Head and Neck Cancer Patients | 90 mg Avasopasem Manganese | Prevented a significant reduction in eGFR at 3, 6, and 12 months post-treatment |

Signaling Pathways Modulated by this compound

The primary superoxide scavenging activity of this compound initiates a cascade of downstream effects on cellular signaling pathways, particularly those involved in apoptosis and inflammation.

Intrinsic Apoptosis Pathway

In the context of cancer therapy, this compound has been shown to potentiate the pro-apoptotic effects of ionizing radiation in tumor cells. This is achieved through the modulation of the intrinsic, or mitochondrial, pathway of apoptosis. The increased production of hydrogen peroxide resulting from superoxide dismutation can act as a signaling molecule to trigger this pathway. Key molecular events include:

-

Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.

-

Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2.

-

Increased Bax/Bcl-2 Ratio: This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.

-

Activation of Caspase-9 and Caspase-3: The altered mitochondrial membrane potential leads to the release of cytochrome c, which activates caspase-9, the initiator caspase in the intrinsic pathway. Caspase-9 then activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.

NF-κB Signaling Pathway

While direct modulation of the NF-κB pathway by Imisopasem's SOD mimetic activity is still under investigation, gene expression analyses in preclinical models have suggested an upregulation of TNFα signaling via NF-κB in irradiated tumors treated with Avasopasem Manganese. This suggests that the alterations in the cellular redox environment induced by Imisopasem may influence inflammatory signaling pathways that are critical in the response to radiation therapy.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key methodologies used to evaluate the activity of this compound.

SOD Mimetic Activity Assay (Nitroblue Tetrazolium - NBT Assay)

This assay indirectly measures SOD activity by assessing the inhibition of NBT reduction by superoxide.

-

Reagents: Xanthine (B1682287), Xanthine Oxidase (to generate superoxide), Nitroblue Tetrazolium (NBT), and this compound.

-

Procedure:

-

In a suitable buffer, xanthine and NBT are mixed.

-

This compound at various concentrations is added to the experimental wells.

-

The reaction is initiated by the addition of xanthine oxidase.

-

The reduction of NBT by superoxide produces a colored formazan (B1609692) product, which is measured spectrophotometrically.

-

The inhibition of formazan production in the presence of this compound is indicative of its SOD mimetic activity.

-

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cytotoxicity.

-

Cell Culture: Tumor cells are seeded at a low density in culture plates.

-

Treatment: Cells are treated with this compound, radiation, or a combination of both.

-

Incubation: Plates are incubated for a period sufficient for colony formation (typically 10-14 days).

-

Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.

-

Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated groups to that in the control group.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each sample is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2) and then with a secondary antibody conjugated to an enzyme for detection.

-

Detection: The signal is visualized and quantified using a suitable detection system.

Dual Mechanism in Cancer Therapy: A Logical Framework

A key aspect of this compound's therapeutic potential lies in its dual mechanism of action when combined with radiotherapy. It simultaneously protects normal tissues from radiation-induced damage while enhancing the killing of tumor cells.

-

Normal Tissue Protection: Normal cells typically have robust antioxidant defense mechanisms, including high levels of catalase. The hydrogen peroxide produced by Imisopasem's activity is efficiently detoxified to water, thus mitigating oxidative damage to healthy tissues.

-

Enhanced Tumor Cell Killing: Many tumor cells have compromised antioxidant defenses, including lower levels of catalase. The increased flux of hydrogen peroxide in these cells overwhelms their detoxification capacity, leading to increased oxidative stress, DNA damage, and apoptosis.

Conclusion

This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the selective scavenging of superoxide radicals. Its ability to mimic endogenous SOD provides a powerful tool to combat oxidative stress in various pathological conditions. The extensive preclinical and clinical data underscore its potential to protect normal tissues from the toxicities of cancer therapies while simultaneously enhancing their anti-tumor efficacy. Further research into the nuanced effects of Imisopasem on cellular signaling pathways will continue to elucidate its full therapeutic potential and pave the way for its broader clinical application.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Avasopasem manganese (GC4419) protects against cisplatin-induced chronic kidney disease: An exploratory analysis of renal metrics from a randomized phase 2b clinical trial in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

Imisopasem Manganese: A Deep Dive into its Role as a Potent Scavenger of Reactive Oxygen Species

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Imisopasem Manganese (also known as Avasopasem Manganese, GC4419, and M40403) is a clinical-stage, low molecular weight, synthetic mimetic of the endogenous antioxidant enzyme superoxide (B77818) dismutase (SOD). This manganese-based, pentaazamacrocyclic compound exhibits high catalytic activity and selectivity for the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen. By targeting the initial burst of reactive oxygen species (ROS), this compound has demonstrated significant potential in mitigating oxidative stress-induced tissue damage, particularly as an adjunct to cancer radiotherapy and chemotherapy. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailing its role in scavenging reactive oxygen species, the experimental evidence supporting its activity, and its impact on relevant signaling pathways.

Core Mechanism of Action: Superoxide Dismutase Mimicry

This compound functions as a potent catalytic antioxidant, specifically mimicking the activity of native superoxide dismutase enzymes.[1][2][3] The core of its mechanism lies in the redox cycling of the central manganese ion, which allows it to catalytically convert superoxide radicals into less reactive species. This process is crucial in cellular defense against oxidative stress, as superoxide is a primary ROS implicated in a cascade of cellular damage.

The catalytic cycle can be summarized in the following two steps:

-

Reduction of Mn(II): The manganese center in Imisopasem is oxidized by one molecule of superoxide, producing molecular oxygen.

-

Oxidation of Mn(II): The oxidized manganese center is then reduced back to its initial state by a second molecule of superoxide, in a process that generates hydrogen peroxide.

This rapid and selective conversion of superoxide prevents its reaction with other molecules, which could lead to the formation of more damaging ROS such as peroxynitrite.[4] The hydrogen peroxide produced is subsequently detoxified into water and oxygen by other cellular enzymes like catalase and glutathione (B108866) peroxidase.[5]

Quantitative Analysis of Superoxide Scavenging and Biological Effects

The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data from this research.

| Parameter | Cell Line / Model | Treatment | Result | Reference |

| SOD Mimetic Activity | Rat Aortic Smooth Muscle Cells | M40403 | IC₅₀ of 31.6 μM for reducing NADPH oxidase-dependent superoxide production | |

| Enhancement of Radiation-Induced Tumor Killing | H1299 Tumors | GC4419 + Radiation | Dose Enhancement Factor of 1.67 | |

| Effect on Apoptosis-Related Proteins | A549 & H1299 Lung Cancer Cells | GC4419 + 2 Gy IR | Increased Bax/Bcl-2 ratio | |

| A549 & H1299 Lung Cancer Cells | GC4419 + 2 Gy IR | 60% to 130% increase in caspase-3 activity | ||

| Protection of Normal Cells | Beas-2b Normal Lung Cells | GC4419 + 2 Gy IR | Decreased Bax/Bcl-2 ratio compared to IR alone |

| Clinical Endpoint | Patient Population | Treatment | Result | Reference |

| Severe Oral Mucositis (SOM) Duration | Head and Neck Cancer Patients | 90 mg GC4419 vs. Placebo | Median duration reduced from 19 days to 1.5 days | |

| SOM Incidence | Head and Neck Cancer Patients | 90 mg GC4419 vs. Placebo | Reduced by 34% | |

| Grade 4 OM Incidence | Head and Neck Cancer Patients | 90 mg GC4419 vs. Placebo | Reduced by 47% | |

| Cisplatin-Induced Chronic Kidney Disease | Head and Neck Cancer Patients | 90 mg Avasopasem Manganese | Prevented a significant reduction in eGFR at 3, 6, and 12 months post-treatment |

Signaling Pathways Modulated by this compound

The primary superoxide scavenging activity of this compound initiates a cascade of downstream effects on cellular signaling pathways, particularly those involved in apoptosis and inflammation.

Intrinsic Apoptosis Pathway

In the context of cancer therapy, this compound has been shown to potentiate the pro-apoptotic effects of ionizing radiation in tumor cells. This is achieved through the modulation of the intrinsic, or mitochondrial, pathway of apoptosis. The increased production of hydrogen peroxide resulting from superoxide dismutation can act as a signaling molecule to trigger this pathway. Key molecular events include:

-

Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.

-

Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2.

-

Increased Bax/Bcl-2 Ratio: This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.

-

Activation of Caspase-9 and Caspase-3: The altered mitochondrial membrane potential leads to the release of cytochrome c, which activates caspase-9, the initiator caspase in the intrinsic pathway. Caspase-9 then activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.

NF-κB Signaling Pathway

While direct modulation of the NF-κB pathway by Imisopasem's SOD mimetic activity is still under investigation, gene expression analyses in preclinical models have suggested an upregulation of TNFα signaling via NF-κB in irradiated tumors treated with Avasopasem Manganese. This suggests that the alterations in the cellular redox environment induced by Imisopasem may influence inflammatory signaling pathways that are critical in the response to radiation therapy.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key methodologies used to evaluate the activity of this compound.

SOD Mimetic Activity Assay (Nitroblue Tetrazolium - NBT Assay)

This assay indirectly measures SOD activity by assessing the inhibition of NBT reduction by superoxide.

-

Reagents: Xanthine (B1682287), Xanthine Oxidase (to generate superoxide), Nitroblue Tetrazolium (NBT), and this compound.

-

Procedure:

-

In a suitable buffer, xanthine and NBT are mixed.

-

This compound at various concentrations is added to the experimental wells.

-

The reaction is initiated by the addition of xanthine oxidase.

-

The reduction of NBT by superoxide produces a colored formazan (B1609692) product, which is measured spectrophotometrically.

-

The inhibition of formazan production in the presence of this compound is indicative of its SOD mimetic activity.

-

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cytotoxicity.

-

Cell Culture: Tumor cells are seeded at a low density in culture plates.

-

Treatment: Cells are treated with this compound, radiation, or a combination of both.

-

Incubation: Plates are incubated for a period sufficient for colony formation (typically 10-14 days).

-

Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.

-

Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated groups to that in the control group.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each sample is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2) and then with a secondary antibody conjugated to an enzyme for detection.

-

Detection: The signal is visualized and quantified using a suitable detection system.

Dual Mechanism in Cancer Therapy: A Logical Framework

A key aspect of this compound's therapeutic potential lies in its dual mechanism of action when combined with radiotherapy. It simultaneously protects normal tissues from radiation-induced damage while enhancing the killing of tumor cells.

-

Normal Tissue Protection: Normal cells typically have robust antioxidant defense mechanisms, including high levels of catalase. The hydrogen peroxide produced by Imisopasem's activity is efficiently detoxified to water, thus mitigating oxidative damage to healthy tissues.

-

Enhanced Tumor Cell Killing: Many tumor cells have compromised antioxidant defenses, including lower levels of catalase. The increased flux of hydrogen peroxide in these cells overwhelms their detoxification capacity, leading to increased oxidative stress, DNA damage, and apoptosis.

Conclusion

This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the selective scavenging of superoxide radicals. Its ability to mimic endogenous SOD provides a powerful tool to combat oxidative stress in various pathological conditions. The extensive preclinical and clinical data underscore its potential to protect normal tissues from the toxicities of cancer therapies while simultaneously enhancing their anti-tumor efficacy. Further research into the nuanced effects of Imisopasem on cellular signaling pathways will continue to elucidate its full therapeutic potential and pave the way for its broader clinical application.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Avasopasem manganese (GC4419) protects against cisplatin-induced chronic kidney disease: An exploratory analysis of renal metrics from a randomized phase 2b clinical trial in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

Imisopasem Manganese: A Deep Dive into its Role as a Potent Scavenger of Reactive Oxygen Species

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Imisopasem Manganese (also known as Avasopasem Manganese, GC4419, and M40403) is a clinical-stage, low molecular weight, synthetic mimetic of the endogenous antioxidant enzyme superoxide dismutase (SOD). This manganese-based, pentaazamacrocyclic compound exhibits high catalytic activity and selectivity for the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen. By targeting the initial burst of reactive oxygen species (ROS), this compound has demonstrated significant potential in mitigating oxidative stress-induced tissue damage, particularly as an adjunct to cancer radiotherapy and chemotherapy. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailing its role in scavenging reactive oxygen species, the experimental evidence supporting its activity, and its impact on relevant signaling pathways.

Core Mechanism of Action: Superoxide Dismutase Mimicry

This compound functions as a potent catalytic antioxidant, specifically mimicking the activity of native superoxide dismutase enzymes.[1][2][3] The core of its mechanism lies in the redox cycling of the central manganese ion, which allows it to catalytically convert superoxide radicals into less reactive species. This process is crucial in cellular defense against oxidative stress, as superoxide is a primary ROS implicated in a cascade of cellular damage.

The catalytic cycle can be summarized in the following two steps:

-

Reduction of Mn(II): The manganese center in Imisopasem is oxidized by one molecule of superoxide, producing molecular oxygen.

-

Oxidation of Mn(II): The oxidized manganese center is then reduced back to its initial state by a second molecule of superoxide, in a process that generates hydrogen peroxide.

This rapid and selective conversion of superoxide prevents its reaction with other molecules, which could lead to the formation of more damaging ROS such as peroxynitrite.[4] The hydrogen peroxide produced is subsequently detoxified into water and oxygen by other cellular enzymes like catalase and glutathione peroxidase.[5]

Quantitative Analysis of Superoxide Scavenging and Biological Effects

The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data from this research.

| Parameter | Cell Line / Model | Treatment | Result | Reference |

| SOD Mimetic Activity | Rat Aortic Smooth Muscle Cells | M40403 | IC₅₀ of 31.6 μM for reducing NADPH oxidase-dependent superoxide production | |

| Enhancement of Radiation-Induced Tumor Killing | H1299 Tumors | GC4419 + Radiation | Dose Enhancement Factor of 1.67 | |

| Effect on Apoptosis-Related Proteins | A549 & H1299 Lung Cancer Cells | GC4419 + 2 Gy IR | Increased Bax/Bcl-2 ratio | |

| A549 & H1299 Lung Cancer Cells | GC4419 + 2 Gy IR | 60% to 130% increase in caspase-3 activity | ||